N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10673314
InChI: InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3
SMILES: COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl
Molecular Formula: C19H26ClNO3S
Molecular Weight: 383.9 g/mol

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC10673314

Molecular Formula: C19H26ClNO3S

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide -

Specification

Molecular Formula C19H26ClNO3S
Molecular Weight 383.9 g/mol
IUPAC Name N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3
Standard InChI Key VQTQOSJILUJJEE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl
Canonical SMILES COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl

Introduction

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane and sulfonamide. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while sulfonamides are widely used in medicinal chemistry for their antibacterial properties. This compound has garnered interest due to its potential biological activities, particularly in the realm of antiviral and antimicrobial research.

Synthesis

The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. Adamantane can be functionalized through various methods, such as halogenation or oxidation, to introduce reactive groups. The next step involves the reaction of the adamantane derivative with an appropriate sulfonamide precursor, such as 4-chloro-3-methoxybenzenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Biological Activity

Recent studies have indicated that N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Additionally, this compound has shown potential as an antiviral agent, particularly against the Dengue virus (DENV). It interacts with DENV, leading to significant anti-DENV serotype 2 activity by affecting the biochemical pathways related to the replication and spread of the virus.

Chemical Reactions and Derivatives

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including substitution reactions where the chlorine atom on the benzene ring can be substituted with other nucleophiles. Oxidation and reduction reactions can also modify the methoxy group.

Reaction TypeDescription
SubstitutionChlorine substitution with nucleophiles like amines or thiols
OxidationMethoxy group oxidation to hydroxyl or carboxyl groups
ReductionMethoxy group reduction using reducing agents like lithium aluminum hydride

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator